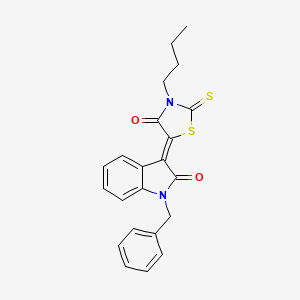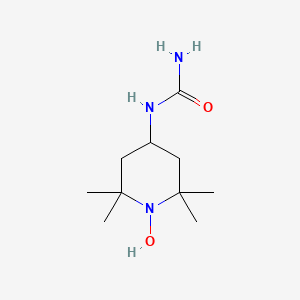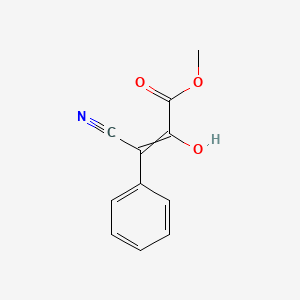
N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a benzylidene group attached to an aniline moiety, with a trifluoromethyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline typically involves the condensation reaction between 4-methylbenzaldehyde and 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.
Reduction: The compound can be reduced to yield the corresponding amine, N-(4-Methylbenzyl)aniline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-(4-Methylbenzyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: Research is ongoing to explore the potential therapeutic applications of N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the materials science field, the compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The benzylidene moiety can interact with aromatic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may act as a ligand for certain receptors, modulating their signaling pathways.
Comparación Con Compuestos Similares
N-(4-Methylbenzylidene)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(4-Methylbenzylidene)-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
N-(4-Methylbenzylidene)-2-(trifluoromethyl)aniline: The position of the trifluoromethyl group is different, affecting the compound’s overall properties.
Uniqueness: N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of both the benzylidene and trifluoromethyl groups imparts distinct properties that make it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
2368-17-4 |
|---|---|
Fórmula molecular |
C15H12F3N |
Peso molecular |
263.26 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C15H12F3N/c1-11-5-7-12(8-6-11)10-19-14-4-2-3-13(9-14)15(16,17)18/h2-10H,1H3 |
Clave InChI |
WHWYHNGBWSRPOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11965761.png)
![[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11965765.png)





![DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11965808.png)
![2-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11965813.png)
![Isopropyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965819.png)
![Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid](/img/structure/B11965823.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965826.png)
